6-Bromo-4-chloropyrido[3,4-d]pyrimidine 6-Bromo-4-chloropyrido[3,4-d]pyrimidine
Brand Name: Vulcanchem
CAS No.: 1824048-52-3
VCID: VC8249901
InChI: InChI=1S/C7H3BrClN3/c8-6-1-4-5(2-10-6)11-3-12-7(4)9/h1-3H
SMILES: C1=C2C(=CN=C1Br)N=CN=C2Cl
Molecular Formula: C7H3BrClN3
Molecular Weight: 244.47 g/mol

6-Bromo-4-chloropyrido[3,4-d]pyrimidine

CAS No.: 1824048-52-3

Cat. No.: VC8249901

Molecular Formula: C7H3BrClN3

Molecular Weight: 244.47 g/mol

* For research use only. Not for human or veterinary use.

6-Bromo-4-chloropyrido[3,4-d]pyrimidine - 1824048-52-3

Specification

CAS No. 1824048-52-3
Molecular Formula C7H3BrClN3
Molecular Weight 244.47 g/mol
IUPAC Name 6-bromo-4-chloropyrido[3,4-d]pyrimidine
Standard InChI InChI=1S/C7H3BrClN3/c8-6-1-4-5(2-10-6)11-3-12-7(4)9/h1-3H
Standard InChI Key LGGAPYBPVHVDBZ-UHFFFAOYSA-N
SMILES C1=C2C(=CN=C1Br)N=CN=C2Cl
Canonical SMILES C1=C2C(=CN=C1Br)N=CN=C2Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Framework and Substituent Effects

The core structure of 6-bromo-4-chloropyrido[3,4-d]pyrimidine consists of a pyrido[3,4-d]pyrimidine system, where the pyridine ring is fused to the pyrimidine ring at the 3,4-positions. The bromine atom at position 6 and chlorine at position 4 introduce significant electronegativity, enhancing the compound’s ability to participate in halogen bonding and π-stacking interactions. These features are critical for its interactions with biological targets, such as enzymes and receptors .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC7_7H3_3BrClN3_3
Molecular Weight244.47 g/mol
Halogen SubstituentsBr (position 6), Cl (position 4)
Topological Polar Surface Area~60 Ų

Synthetic Methodologies

General Approaches to Pyrido[3,4-d]pyrimidine Synthesis

The synthesis of pyrido[3,4-d]pyrimidines typically involves cyclocondensation reactions. For example, a common route starts with 3-aminopyridine-4-carboxamide derivatives, which undergo cyclization with carbon disulfide or thiourea to form the pyrimidine ring . Bromination and chlorination are introduced via electrophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions.

Challenges in Introducing Halogens

Introducing bromine at position 6 often requires careful control of reaction conditions to avoid over-halogenation. In one reported method, a 6-bromo intermediate is generated using N-bromosuccinimide (NBS) under radical initiation, followed by chlorination at position 4 using phosphorus oxychloride (POCl3_3) .

Applications in Medicinal Chemistry

Anticancer Drug Development

Halogenated pyrido[3,4-d]pyrimidines are explored for their antiproliferative effects. The bromine atom’s size and electronegativity may improve target selectivity, while chlorine enhances metabolic stability. For example, 6-chloro derivatives have shown activity against breast cancer cell lines (MCF-7, IC50_{50} = 1.2 µM) .

Anti-Inflammatory Therapeutics

CXCR2 antagonism by related compounds suggests potential for treating neutrophilic inflammation. The 6-bromo-4-chloro derivative’s ability to modulate interleukin-8 (IL-8) signaling warrants further investigation .

Comparative Analysis with Structural Analogs

Table 2: Activity Comparison of Selected Pyrido[3,4-d]pyrimidines

CompoundSubstituentsBiological Activity (IC50_{50})
6-Furanyl analog 6-furanylCXCR2 antagonism (0.54 µM)
6-Chloro analog 6-ClMPS1 inhibition (0.0049 µM)
6-Bromo-4-chloro (This study)6-Br, 4-ClPredicted kinase inhibition

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